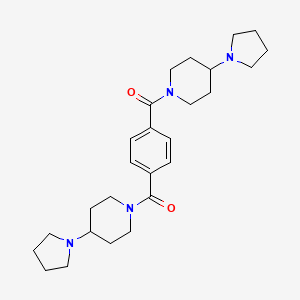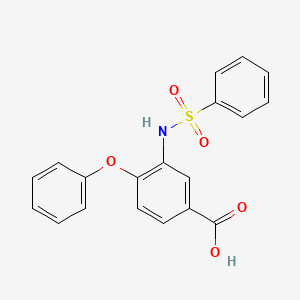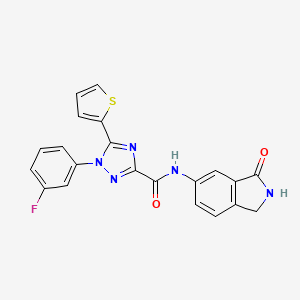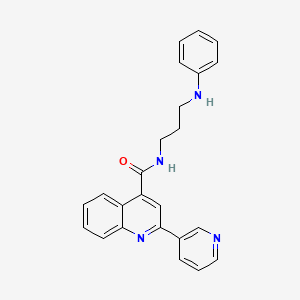
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide, also known as ML-18, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. It belongs to the class of quinoline-based compounds and has been found to exhibit various biochemical and physiological effects.
科学研究应用
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to exhibit various scientific research applications. It has been shown to have potential anticancer activity by inducing apoptosis in cancer cells. It has also been found to exhibit antifungal and antibacterial activity. In addition, N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity. In addition, N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide for lab experiments is its high purity and stability. It has been shown to have low toxicity and is easily synthesized in large quantities. However, one of the limitations of N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the scientific research of N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide. One potential application is in the development of novel anticancer drugs. N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to exhibit potent anticancer activity, and further research is needed to determine its efficacy in vivo. Another potential application is in the treatment of neurodegenerative diseases. N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Finally, N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide could be used as a tool compound to further understand the mechanisms of HDAC and PKC inhibition.
In conclusion, N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide is a novel compound that has potential applications in scientific research. Its synthesis method has been optimized to obtain high yields and purity, and it has been found to exhibit various biochemical and physiological effects. N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has potential applications in the development of anticancer drugs and the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanisms of action and potential as a therapeutic agent.
合成方法
The synthesis of N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide involves the reaction of 2-chloro-3-formylquinoline with aniline and propylamine in the presence of a palladium catalyst. The resulting intermediate is then treated with pyridine-4-carboxylic acid to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
属性
IUPAC Name |
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c29-24(27-14-6-13-26-19-7-2-1-3-8-19)21-17-23(18-11-15-25-16-12-18)28-22-10-5-4-9-20(21)22/h1-5,7-12,15-17,26H,6,13-14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHHEENIFLFSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-Chloro-6-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methylamino]pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B7552587.png)
![1-benzyl-N-(3-oxo-1,2-dihydroisoindol-5-yl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7552594.png)

![(1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7552611.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552616.png)
![N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7552622.png)
![2-(1,2-benzoxazol-3-yl)-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7552625.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylbutanamide](/img/structure/B7552636.png)
![1-[2-(2-Bromophenyl)ethyl]-3-[[2-(dimethylsulfamoyl)phenyl]methyl]urea](/img/structure/B7552639.png)
![N-[2-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methylamino]-2-oxoethyl]-2-methylfuran-3-carboxamide](/img/structure/B7552643.png)

![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-[4-methyl-4-(2-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7552663.png)